molecular formula C12H17N B13254640 N-(1-cyclopropylethyl)-3-methylaniline

N-(1-cyclopropylethyl)-3-methylaniline

Cat. No.: B13254640
M. Wt: 175.27 g/mol
InChI Key: WQLMAGXFJMZYLB-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-3-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a cyclopropyl group attached to the nitrogen atom and a methyl group attached to the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-methylaniline with 1-cyclopropylethyl halide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-methylaniline in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution to deprotonate the amine group.
  • Slowly add 1-cyclopropylethyl halide to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures until completion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-methylaniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-4-methylaniline
  • N-(1-cyclopropylethyl)-2-methylaniline
  • N-(1-cyclopropylethyl)-3-ethylaniline

Uniqueness

N-(1-cyclopropylethyl)-3-methylaniline is unique due to the specific positioning of the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group can impart additional strain and reactivity to the molecule, making it distinct from other aniline derivatives.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-3-methylaniline

InChI

InChI=1S/C12H17N/c1-9-4-3-5-12(8-9)13-10(2)11-6-7-11/h3-5,8,10-11,13H,6-7H2,1-2H3

InChI Key

WQLMAGXFJMZYLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2CC2

Origin of Product

United States

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